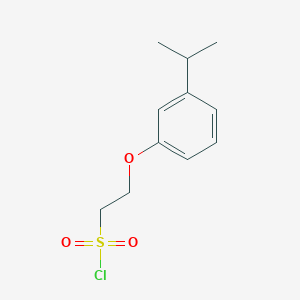

2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C11H15ClO3S |

|---|---|

Molecular Weight |

262.75 g/mol |

IUPAC Name |

2-(3-propan-2-ylphenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C11H15ClO3S/c1-9(2)10-4-3-5-11(8-10)15-6-7-16(12,13)14/h3-5,8-9H,6-7H2,1-2H3 |

InChI Key |

CZCWGATUZZJNQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-isopropylphenol with ethylene oxide to form 2-(3-isopropylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild to moderate temperatures.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride

- 2-(3-Methylphenoxy)ethane-1-sulfonyl chloride

- 2-(3-Ethylphenoxy)ethane-1-sulfonyl chloride

Uniqueness

2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and the steric effects in chemical reactions. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.

Biological Activity

2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biological targets, and relevant case studies.

- IUPAC Name : 2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride

- Molecular Formula : C11H15ClO2S

- CAS Number : [Not available in the search results]

The biological activity of 2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride is primarily attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides can react with various nucleophiles, leading to the formation of sulfonamides or sulfonate esters. These derivatives can interact with biological macromolecules, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that sulfonyl chlorides exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity is noteworthy. For instance, studies have shown that sulfonamide derivatives can inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

Anti-inflammatory Effects

Sulfonyl chlorides have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and chemokines, thus modulating immune responses. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those related to 2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as a new class of antibiotics.

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, researchers investigated the impact of sulfonyl chloride derivatives on cytokine production in vitro. The findings revealed a marked reduction in TNF-alpha and IL-6 levels upon treatment with these compounds, indicating their potential utility in treating inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.